molecular formula C30H25ClN2O3 B11065867 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11065867
M. Wt: 497.0 g/mol
InChI Key: BWXAQUCAVYHIDG-UHFFFAOYSA-N
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Description

4-CHLOROBENZYL [4-(7-METHOXY-2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL] ETHER is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chlorobenzyl group with a methoxy-substituted phenyl group, linked through a pyrazolo-benzoxazine framework. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLOROBENZYL [4-(7-METHOXY-2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL] ETHER typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to achieve high yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to scale up the synthesis process efficiently. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-CHLOROBENZYL [4-(7-METHOXY-2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL] ETHER can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound may find use in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 4-CHLOROBENZYL [4-(7-METHOXY-2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL] ETHER would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-CHLOROBENZYL [4-(7-METHOXY-2-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL)PHENYL] ETHER lies in its specific structural arrangement and the presence of multiple functional groups that can participate in diverse chemical reactions. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C30H25ClN2O3

Molecular Weight

497.0 g/mol

IUPAC Name

5-[4-[(4-chlorophenyl)methoxy]phenyl]-7-methoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H25ClN2O3/c1-34-28-9-5-8-25-27-18-26(21-6-3-2-4-7-21)32-33(27)30(36-29(25)28)22-12-16-24(17-13-22)35-19-20-10-14-23(31)15-11-20/h2-17,27,30H,18-19H2,1H3

InChI Key

BWXAQUCAVYHIDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)OCC6=CC=C(C=C6)Cl

Origin of Product

United States

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